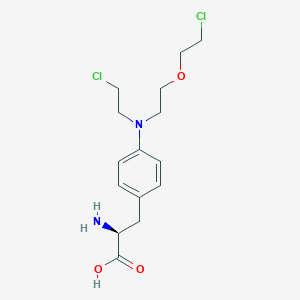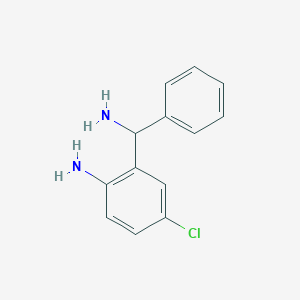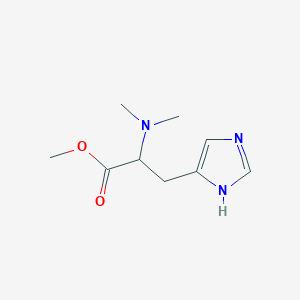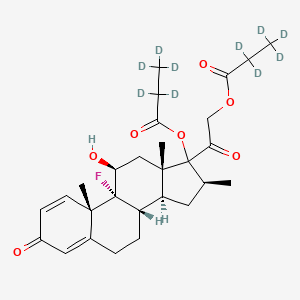![molecular formula C9H11N3O B13864235 5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)
5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system with three methyl groups at positions 5, 6, and 7. It is of significant interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,3-diketones or malondialdehyde derivatives with in situ generated 1H-imidazol-4(5)-amine. This reaction is often catalyzed by acids such as trifluoroacetic acid (TFA) and carried out under mild conditions to yield the desired imidazo[4,5-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the imidazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazo[4,5-b]pyridine compounds, depending on the specific reagents and conditions used .
科学研究应用
5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
相似化合物的比较
Similar Compounds
- 7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
- Imidazo[1,2-a]pyridines
- Imidazo[1,5-a]pyrimidines
Uniqueness
5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one is unique due to the presence of three methyl groups at positions 5, 6, and 7, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazo[4,5-b]pyridine derivatives and may contribute to its specific interactions with molecular targets .
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
5,6,7-trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C9H11N3O/c1-4-5(2)7-8(10-6(4)3)12-9(13)11-7/h1-3H3,(H2,10,11,12,13) |
InChI 键 |
IZERKMYNZYMAOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(NC(=O)N2)N=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)



![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)




![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
